1,1'-(Bromomethylene)bis(4-nitrobenzene)
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Overview
Description
1,1’-(Bromomethylene)bis(4-nitrobenzene) is a chemical compound with the molecular formula C13H9BrN2O4 It is characterized by the presence of bromomethylene and nitrobenzene groups
Preparation Methods
The synthesis of 1,1’-(Bromomethylene)bis(4-nitrobenzene) typically involves the reaction of 4-nitrobenzyl bromide with a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1’-(Bromomethylene)bis(4-nitrobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Bromomethylene)bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Bromomethylene)bis(4-nitrobenzene) involves its interaction with molecular targets such as enzymes or receptors. The bromomethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro groups can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
1,1’-(Bromomethylene)bis(4-nitrobenzene) can be compared with other similar compounds such as:
1-Bromo-4-nitrobenzene: Similar in structure but lacks the additional nitrobenzene group.
1-Iodo-4-nitrobenzene: Contains an iodine atom instead of bromine, leading to different reactivity and applications.
1,1’-(Iodomethylene)bis(4-nitrobenzene): Similar structure but with iodine instead of bromine, affecting its chemical properties and reactivity.
The uniqueness of 1,1’-(Bromomethylene)bis(4-nitrobenzene) lies in its dual functional groups, which provide a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
5397-83-1 |
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Molecular Formula |
C13H9BrN2O4 |
Molecular Weight |
337.12 g/mol |
IUPAC Name |
1-[bromo-(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H9BrN2O4/c14-13(9-1-5-11(6-2-9)15(17)18)10-3-7-12(8-4-10)16(19)20/h1-8,13H |
InChI Key |
DSTCKYXFMAENQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
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